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molecular formula C15H9BrClN B8444007 2-Phenyl-3-(4-bromophenyl)-3-chloro-acrylonitrile

2-Phenyl-3-(4-bromophenyl)-3-chloro-acrylonitrile

Cat. No. B8444007
M. Wt: 318.59 g/mol
InChI Key: SURXPZXGSNBVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001431

Procedure details

2g of 2-phenyl-3-(4-bromophenyl)-3-chloro-acrylaldoxime (5.9 m moles) were suspended in 50 ml of THF. The mixture was cooled to 0° C and, successively, 5 ml of sodium hydroxide solution and 1.14 g of p-toluene-sulfochloride were added. The mixture was stirred for 1 hour at 10° C and evaporated at room temperature. The solid residue was taken up with a small amount of methylene chloride and applied onto a column with basic aluminum oxide in n-hexane. Elution was effected with petroleum ether and then with methylene chloride. In this way pure 2-phenyl-3-(4-bromophenyl)-3-chloro-acrylonitrile (melting point: 128° -130° C) was obtained.
[Compound]
Name
2g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-phenyl-3-(4-bromophenyl)-3-chloro-acrylaldoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
p-toluene sulfochloride
Quantity
1.14 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[C:11]([C:13]2[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][CH:14]=2)[Cl:12])[CH:8]=[N:9]O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].CC1C=CC=CC=1.S(Cl)(O)(=O)=O>C1COCC1>[C:1]1([C:7](=[C:11]([C:13]2[CH:14]=[CH:15][C:16]([Br:19])=[CH:17][CH:18]=2)[Cl:12])[C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
2g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-phenyl-3-(4-bromophenyl)-3-chloro-acrylaldoxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C=NO)=C(Cl)C1=CC=C(C=C1)Br
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
p-toluene sulfochloride
Quantity
1.14 g
Type
reactant
Smiles
CC1=CC=CC=C1.S(=O)(=O)(O)Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated at room temperature
WASH
Type
WASH
Details
Elution

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C#N)=C(Cl)C1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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